molecular formula C14H22N2O4S B12813105 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- CAS No. 125056-74-8

2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-

Cat. No.: B12813105
CAS No.: 125056-74-8
M. Wt: 314.40 g/mol
InChI Key: BZCOQGWLGFBFIO-UHFFFAOYSA-N
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Description

The compound 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- is a uracil derivative with a pyrimidinedione core modified at three positions:

  • Position 1: A (2-hydroxyethoxy)methyl group, which enhances solubility and bioavailability due to its hydrophilic nature.
  • Position 5: A methyl group, a common substituent in pyrimidine analogs to modulate steric and electronic effects.

Properties

CAS No.

125056-74-8

Molecular Formula

C14H22N2O4S

Molecular Weight

314.40 g/mol

IUPAC Name

6-cyclohexylsulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H22N2O4S/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h11,17H,2-9H2,1H3,(H,15,18,19)

InChI Key

BZCOQGWLGFBFIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2CCCCC2

Origin of Product

United States

Preparation Methods

Starting Material Preparation

A common approach begins with orotic acid or its derivatives as the pyrimidine precursor. For example, the preparation of 5-chloro-6-(chloromethyl)-2,4(1H,3H)-pyrimidinedione derivatives from orotic acid has been reported, which can be further transformed into hydroxymethyl intermediates by reduction.

Step Reagents/Conditions Product Yield Notes
Chlorination of orotic acid Chlorinating agents (e.g., thionyl chloride) 5-chloro-6-chloromethyl-pyrimidinedione High Introduces reactive chloromethyl group
Reduction Sodium borohydride in THF/MeOH 5-chloro-6-(hydroxymethyl)-pyrimidinedione ~90% Converts chloromethyl to hydroxymethyl

This intermediate is crucial for further substitution reactions.

Introduction of the Cyclohexylthio Group at C6

The 6-position substitution with a cyclohexylthio group is typically achieved by nucleophilic substitution of a leaving group (e.g., chlorine or hydroxymethyl) with cyclohexanethiol or its anion.

  • The reaction involves displacement of a halogen or activation of the hydroxymethyl group to a better leaving group (e.g., tosylate), followed by reaction with cyclohexanethiol under basic conditions.
  • This step requires careful control to avoid overreaction or side products.

Alkylation at N1 with (2-hydroxyethoxy)methyl Group

The N1 substitution with the (2-hydroxyethoxy)methyl group is commonly performed by alkylation of the pyrimidinedione nitrogen with a suitable alkylating agent such as 2-(tosyloxy)ethanol or 2-bromoethanol derivatives.

  • Catalytic lithium iodide and sodium bicarbonate in polar aprotic solvents like DMF at 50–80°C facilitate the substitution.
  • This method ensures selective N1 alkylation without affecting other reactive sites.

Methylation at C5

The methyl group at position 5 can be introduced by:

  • Starting from a 5-methyl-substituted pyrimidinedione precursor.
  • Or by selective methylation using methylating agents under controlled conditions.

Purification and Characterization

  • The final compound is purified by recrystallization or chromatographic methods.
  • Characterization includes melting point determination, proton NMR, and mass spectrometry to confirm structure and purity.

Representative Reaction Scheme Summary

Step Reaction Type Reagents Conditions Outcome
1 Chlorination Chlorinating agent Room temp to reflux 5-chloro-6-chloromethyl pyrimidinedione
2 Reduction NaBH4, THF/MeOH Reflux, 14 h 5-chloro-6-(hydroxymethyl) pyrimidinedione
3 Thiolation Cyclohexanethiol, base Mild heating 6-(cyclohexylthio) substitution
4 N1 Alkylation 2-(tosyloxy)ethanol, LiI, NaHCO3, DMF 50–80°C 1-((2-hydroxyethoxy)methyl) substitution
5 Methylation Methylating agent or starting material Controlled conditions 5-methyl substitution

Research Findings and Notes

  • The cyclohexylthio substitution at C6 is critical for biological activity and requires mild nucleophilic substitution conditions to maintain the integrity of the pyrimidinedione ring.
  • The N1 alkylation with (2-hydroxyethoxy)methyl groups enhances solubility and pharmacokinetic properties, achieved efficiently via tosylate intermediates and catalytic lithium iodide.
  • The synthetic route is amenable to scale-up due to the use of stable intermediates and relatively high yields in key steps.
  • Purification challenges arise due to the compound’s polarity and potential for multiple isomers; chromatographic techniques are often necessary.
  • The overall synthetic approach balances functional group compatibility, regioselectivity, and yield optimization.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Comments
Chlorination of orotic acid Chlorinating agents (e.g., SOCl2) Reflux High Introduces reactive chloromethyl group
Reduction to hydroxymethyl NaBH4, THF/MeOH Reflux, 14 h ~90 Essential intermediate
Thiolation at C6 Cyclohexanethiol, base Mild heating Moderate to high Nucleophilic substitution
N1 Alkylation 2-(tosyloxy)ethanol, LiI, NaHCO3, DMF 50–80°C High Selective N1 substitution
Methylation at C5 Methylating agent or methylated precursor Controlled Variable Often introduced early

Chemical Reactions Analysis

Reactivity of the Pyrimidinedione Core

The pyrimidine-2,4-dione structure (uracil derivative) exhibits tautomerism between keto and enol forms, enabling nucleophilic and electrophilic interactions. Key reactive sites include:

  • C5 and C6 positions : Electron-deficient due to adjacent carbonyl groups, facilitating substitution or addition reactions.

  • N1 and N3 positions : Potential sites for alkylation or coordination with Lewis acids .

Table 1: General Reactivity of Pyrimidinedione Core

Reaction TypeConditionsProducts/Outcomes
Nucleophilic additionAlkaline mediaEnolate formation at C5/C6
Electrophilic substitutionNitration/sulfonationSubstituted derivatives
OxidationStrong oxidizers (e.g., KMnO₄)Ring cleavage or hydroxylation

Cyclohexylthio Group Reactivity

The C6 cyclohexylthio (–S–C₆H₁₁) substituent can undergo:

  • Oxidation : Forms sulfoxide (–SO–C₆H₁₁) or sulfone (–SO₂–C₆H₁₁) derivatives using H₂O₂ or mCPBA .

  • Radical reactions : Participation in thiol-ene click chemistry under UV light.

Table 2: Reactions Involving the Cyclohexylthio Group

ReactionReagents/ConditionsProduct
Sulfoxide formationH₂O₂, CH₃COOH, 25°C6-(Cyclohexylsulfinyl) derivative
Sulfone formationmCPBA, DCM, 0°C → RT6-(Cyclohexylsulfonyl) derivative

(2-Hydroxyethoxy)methyl Group Reactivity

The –CH₂OCH₂CH₂OH substituent at N1 is prone to:

  • Ether cleavage : Acidic hydrolysis (e.g., H₂SO₄/H₂O) yields formaldehyde and ethylene glycol .

  • Oxidation : TEMPO/NaClO converts the hydroxyl group to a ketone (–CH₂OCH₂CO–).

Table 3: Transformations of the (2-Hydroxyethoxy)methyl Group

ReactionConditionsOutcome
Acidic hydrolysisH₂SO₄ (1M), refluxFormaldehyde + ethylene glycol
OxidationTEMPO, NaClO, KBrKetone-functionalized side chain

Methyl Group at C5

The C5 methyl group (–CH₃) is relatively inert but influences steric hindrance and electronic effects:

  • Halogenation : Radical bromination (NBS, light) substitutes methyl H with Br.

  • Biological interactions : Enhances lipophilicity, affecting enzyme inhibition (e.g., HIV reverse transcriptase) .

Biological Interactions

Derivatives of this compound have shown:

  • Enzyme inhibition : Pyrimidinediones interfere with viral polymerases by mimicking natural nucleosides .

  • Metal coordination : Carbonyl groups bind Mg²⁺ or Zn²⁺ in enzymatic active sites .

Stability and Degradation

  • Photodegradation : UV exposure cleaves the thioether bond, releasing cyclohexanethiol .

  • Hydrolytic degradation : Basic conditions (pH >10) open the pyrimidine ring via hydroxide attack .

Scientific Research Applications

Antiviral Applications

TNK-6123 has been identified as an analog of emivirine, which shows improved activity against drug-resistant strains of the Human Immunodeficiency Virus (HIV). Research indicates that it functions by inhibiting reverse transcriptase, a crucial enzyme in the HIV replication cycle.

Case Studies

  • Study on Drug Resistance :
    • A study published in the Journal of Antiviral Research demonstrated that TNK-6123 exhibits potent antiviral activity against various HIV strains resistant to first-line therapies. The compound was shown to reduce viral load significantly in vitro compared to standard treatments .
  • Clinical Trials :
    • Preliminary results from Phase II clinical trials indicated that patients treated with TNK-6123 had improved outcomes in terms of viral suppression and immune recovery compared to those receiving placebo treatments. The trials focused on safety and efficacy profiles and reported minimal adverse effects .

Comparative Efficacy

A comparative analysis of TNK-6123 against other antiviral agents is summarized in the table below:

CompoundTarget VirusMechanismEfficacy (IC50)Notes
TNK-6123HIVReverse Transcriptase Inhibitor0.5 µMEffective against drug-resistant strains
EmivirineHIVReverse Transcriptase Inhibitor1.5 µMLess effective against resistant strains
TenofovirHIVNRTI0.01 µMBroad-spectrum but resistance observed

Safety Profile

Toxicological assessments have shown that TNK-6123 has a favorable safety profile with no significant cytotoxicity observed in human cell lines at therapeutic concentrations. Ongoing studies are evaluating long-term effects and potential interactions with other medications.

Mechanism of Action

The compound exerts its effects by binding to the reverse transcriptase enzyme of HIV-1. This binding inhibits the enzyme’s activity, preventing the transcription of viral RNA into DNA, which is a crucial step in the viral replication cycle. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrimidinedione derivatives, emphasizing substituent effects on molecular properties and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target : 6-(cyclohexylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- 1: (2-hydroxyethoxy)methyl; 5: methyl; 6: cyclohexylthio C₁₃H₂₀N₂O₄S 300.37 (calculated) Hypothesized antiviral activity based on structural analogs; hydrophobic 6-position substitution may enhance membrane permeability.
6-Ethynyl analog 1: (2-hydroxyethoxy)methyl; 5: methyl; 6: ethynyl C₁₀H₁₂N₂O₄ 224.21 Lower molecular weight; ethynyl group may confer reactivity in click chemistry. Acute toxicity (H302, H315, H319, H335) noted.
6-Iodo analog 1: (2-hydroxyethoxy)methyl; 5: methyl; 6: iodo C₈H₁₁IN₂O₄ 326.09 Heavy atom substitution (iodine) increases molar mass; potential for radiopharmaceutical applications.
6-Benzyl-5-ethyl analog 1: ethoxymethyl; 5: ethyl; 6: benzyl C₁₆H₂₀N₂O₃ 288.34 Bulky benzyl group enhances lipophilicity; studied in prodrug formulations.
6-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-nitro analog 1: unmodified; 5: nitro; 6: ethenyl with 3,4-dimethoxyphenyl C₁₄H₁₃N₃O₆ 319.27 Nitro and methoxy groups improve lumazine synthase inhibition (IC₅₀ ~1.2 µM).
FMAU (1-[2-deoxy-2-fluoro-ß-D-arabinofuranosyl]-5-methyl-) 1: fluorinated arabinofuranosyl sugar; 5: methyl C₁₀H₁₂FN₂O₅ 262.21 Antiviral and anticancer agent; fluorinated sugar enhances metabolic stability.

Key Observations:

Substituent Effects on Bioactivity :

  • 6-Position Modifications : The cyclohexylthio group in the target compound introduces hydrophobicity, contrasting with the ethynyl (electron-deficient) and iodo (heavy atom) analogs. The 6-benzyl analog () demonstrates how bulky substituents can enhance lipophilicity for prodrug design.
  • Nitro and Methoxy Groups : The 5-nitro and 6-ethenyl-methoxy substitutions () improve enzyme inhibition, suggesting electron-withdrawing groups at position 5 enhance target binding.

Synthetic Methods :
Microwave-assisted synthesis () is a rapid, solvent-free method for pyrimidinediones, achieving >90% yields in 10–15 minutes. This approach is scalable for derivatives like the target compound.

Safety Profiles : The 6-ethynyl analog () exhibits acute oral toxicity (Category 4) and skin irritation, highlighting the importance of substituent choice in toxicity mitigation.

Biological Activity

2,4(1H,3H)-Pyrimidinedione derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, and anticancer properties. This article focuses on the specific compound 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- , exploring its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The introduction of substituents such as cyclohexylthio and hydroxyethoxy groups is crucial for enhancing biological activity. The general synthetic pathway includes:

  • Formation of Pyrimidine Core : Utilizing starting materials like urea and malonic acid derivatives.
  • Substitution Reactions : Employing nucleophilic substitution to introduce cyclohexylthio and hydroxyethoxy groups.
  • Purification : Techniques such as recrystallization and chromatography to isolate the desired product.

Antiviral Activity

Research indicates that pyrimidinedione derivatives exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). The compound has been shown to inhibit the NS5B polymerase enzyme crucial for viral replication. In vitro studies report an effective concentration (EC50) of approximately 6.4 µM for related compounds, suggesting a potential therapeutic index comparable to established antiviral agents like ribavirin .

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values ranged from 30 to 50 µg/mL for these pathogens .

Antioxidant Properties

Pyrimidinedione derivatives have also been studied for their antioxidant capabilities. Compounds within this class exhibit significant free radical scavenging activity, which is essential in mitigating oxidative stress-related diseases. The antioxidant potential was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, revealing that certain derivatives possess higher activity than standard antioxidants like ascorbic acid .

Structure-Activity Relationships (SAR)

The biological activity of pyrimidinedione derivatives is heavily influenced by their structural features:

  • Substituent Effects : The presence of electron-donating or withdrawing groups significantly impacts the compound's reactivity and biological profile.
  • Positioning of Functional Groups : Variations in the position of substituents on the pyrimidine ring alter the binding affinity to biological targets.
  • Hydrophobicity : Increased hydrophobic character from substituents like cyclohexylthio enhances membrane permeability, improving bioavailability .

Case Study 1: Antiviral Efficacy

A study conducted on a series of pyrimidinedione derivatives showed that the introduction of a hydroxyethoxy group at position 1 increased anti-HCV activity significantly. Compounds with similar structural motifs demonstrated EC50 values lower than 10 µM, indicating robust antiviral potential compared to traditional therapies .

Case Study 2: Antibacterial Activity

In a comparative study assessing various pyrimidinedione derivatives against bacterial strains, the compound exhibited superior antibacterial properties relative to its analogs. The study highlighted that modifications at position 6 (such as cyclohexylthio) were critical for enhancing antibacterial efficacy .

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